molecular formula C20H19ClN2O3S B4927388 N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide

N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide

Cat. No. B4927388
M. Wt: 402.9 g/mol
InChI Key: KISAKVGPMIUJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide, commonly known as CP94, is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. CP94 is a thioacetamide derivative that belongs to the family of pyrrolidines. It has been studied for its analgesic and anti-inflammatory properties, as well as its potential use in treating addiction and substance abuse.

Mechanism of Action

CP94 acts as a selective antagonist of the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By blocking the delta opioid receptor, CP94 can reduce pain and decrease the rewarding effects of drugs of abuse. CP94 has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
CP94 has been shown to have a number of biochemical and physiological effects, including the modulation of pain and reward pathways in the brain, the reduction of inflammation, and the inhibition of drug-induced behaviors. CP94 has also been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction and substance abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP94 in laboratory experiments is its high potency and selectivity for the delta opioid receptor. This makes it a valuable tool for studying the role of this receptor in pain and reward pathways. However, CP94 also has some limitations, including its complex synthesis process and potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on CP94. One area of interest is the development of new derivatives of CP94 that have improved potency and selectivity for the delta opioid receptor. Another area of interest is the investigation of CP94's potential use in treating other conditions, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of CP94, as well as its potential therapeutic applications.

Synthesis Methods

CP94 can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-phenylglycine, followed by the formation of a thioamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product, CP94. The synthesis of CP94 is a complex process that requires careful attention to detail and proper safety precautions.

Scientific Research Applications

CP94 has been extensively studied for its potential therapeutic effects, particularly in the field of pain management. It has been shown to have analgesic properties that are comparable to those of morphine, but with fewer side effects. CP94 has also been studied for its potential use in treating addiction and substance abuse, as it has been shown to reduce the rewarding effects of drugs such as cocaine and methamphetamine.

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c21-15-6-8-16(9-7-15)22-18(24)13-27-17-12-19(25)23(20(17)26)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISAKVGPMIUJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chloro-phenyl)-2-(2,5-dioxo-1-phenethyl-pyrrolidin-3-ylsulfanyl)-acetamide

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